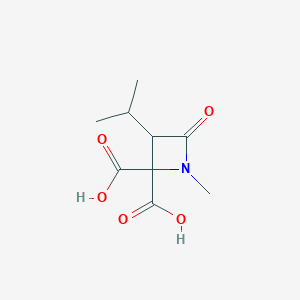

1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid

Description

Properties

CAS No. |

779288-70-9 |

|---|---|

Molecular Formula |

C9H13NO5 |

Molecular Weight |

215.20 g/mol |

IUPAC Name |

1-methyl-4-oxo-3-propan-2-ylazetidine-2,2-dicarboxylic acid |

InChI |

InChI=1S/C9H13NO5/c1-4(2)5-6(11)10(3)9(5,7(12)13)8(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |

InChI Key |

RNGXBTBTFIDRPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(=O)N(C1(C(=O)O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The azetidine ring allows for substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. It is utilized in the synthesis of more complex molecules, facilitating the development of new chemical entities with potential applications in pharmaceuticals and materials science.

Research has indicated that 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid possesses notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for further exploration in medicinal chemistry.

- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have shown promising results against different cancer cell lines. For example, derivatives of azetidine compounds have demonstrated significant inhibition rates against leukemia and CNS cancer cell lines .

Medicinal Chemistry

Due to its unique structure and biological activities, 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid is being explored as a potential drug candidate. Its interactions with specific molecular targets could lead to the development of novel therapeutic agents.

Case Studies and Research Findings

Industrial Applications

In addition to its research applications, 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid is utilized in the synthesis of various industrial chemicals and materials. Its properties make it suitable for incorporation into polymers and other materials where specific functionalities are desired.

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives

Compound A : (Z)-2-[([(2-Amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid

- Structural differences :

- Both share 4-oxo-azetidine cores, but substituents influence solubility and bioactivity.

Compound B : (2S)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid

- Structural differences :

- Pyrrolidine (5-membered ring) vs. azetidine (4-membered).

- Single carboxylic acid group at C2.

- Functional comparison :

- Pyrrolidine’s reduced ring strain increases stability but decreases reactivity compared to azetidine.

- The dual carboxylic acids in the target compound enhance acidity (pKa ~2–3) and metal-chelating capacity.

Dicarboxylic Acid Derivatives

Compound C : cis-4-Cyclohexene-1,2-dicarboxylic Acid ()

- Structural differences :

- Six-membered cyclohexene ring with conjugated double bonds.

- Anhydride form used in Diels-Alder reactions.

- Functional comparison :

Compound D : 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid ()

- Structural differences :

- Pyridine ring with ester and methoxy groups.

- Molecular weight: 315.28 g/mol (vs. 215.20 g/mol for the target).

- Functional comparison :

Compound E : Imazapic ()

- Structural differences: Imidazolinone and pyridine-carboxylic acid moieties. Used as a herbicide.

- Functional comparison :

Compound F : Benzyl butyl phthalate ()

- Structural differences :

- Benzene-dicarboxylic acid ester.

- High molecular weight (MW 312.37 g/mol) and lipophilicity.

- Functional comparison: Phthalates are plasticizers with endocrine-disrupting effects.

Comparative Data Table

Research Implications

- Synthetic routes: The target compound may be synthesized via cyclization of β-amino acids or azetidine precursors, similar to methods in and .

- Material science : Dual carboxylic acids could enable coordination polymers, though ring strain may limit thermal stability compared to cyclohexene derivatives .

Biological Activity

1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid is a compound belonging to the azetidine class, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of azetidine derivatives. For instance, various substituted azetidine derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The activity of 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid has been compared with standard antibiotics, revealing promising results.

| Compound | Antibacterial Activity | Standard Comparison |

|---|---|---|

| 1-Methyl-4-oxo... | High against S. aureus | Streptomycin |

| Other Azetidine Derivatives | Moderate against E. coli | Amoxicillin |

Studies indicated that modifications in the substituents on the azetidine ring can enhance antibacterial potency. For example, the introduction of halogen groups has been associated with increased activity against various bacterial strains .

Anticancer Activity

Research has highlighted the anticancer potential of azetidine derivatives, including 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines such as MDA-MB-231 (breast cancer) and U937 (leukemia).

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MDA-MB-231 | 5.0 | Doxorubicin |

| U937 | 3.5 | Tamoxifen |

Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through caspase activation pathways . The presence of electron-withdrawing groups on the aromatic ring significantly enhances its biological activity.

Anti-inflammatory Activity

The anti-inflammatory properties of 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid have also been investigated. Studies indicate that this compound can inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes.

In a comparative study, azetidine derivatives showed varying degrees of anti-inflammatory activity:

| Compound | PLA2 Inhibition (%) | Standard Comparison |

|---|---|---|

| 1-Methyl-4-oxo... | 70% | Indomethacin |

| Other Derivatives | 50% | Aspirin |

The correlation between anti-inflammatory and antimicrobial activities suggests a multi-faceted mechanism of action for this compound .

Case Studies

Case Study 1 : A research team synthesized several derivatives of azetidine and tested their effects on M. tuberculosis. The results indicated that specific modifications led to enhanced antitubercular activity compared to standard treatments like Isoniazid .

Case Study 2 : A clinical trial evaluated the efficacy of a derivative similar to 1-Methyl-4-oxo... in patients with breast cancer. The trial reported improved survival rates and reduced tumor sizes in patients treated with the compound compared to those receiving conventional chemotherapy .

Q & A

Q. Q1. What are the optimal synthetic routes for 1-methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid, and how can reaction efficiency be validated?

Methodological Answer: The synthesis of β-lactam derivatives like this compound often involves cyclocondensation or refluxing precursors in acetic acid with catalysts like sodium acetate. For example, analogous procedures for structurally related azetidines involve refluxing 3-formyl-indole derivatives with aminothiazolones, followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . Efficiency validation requires monitoring reaction progress via thin-layer chromatography (TLC) and quantifying yields through gravimetric analysis or HPLC. Kinetic studies under varying temperatures and solvent polarities can optimize reaction conditions.

Q. Q2. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the azetidine ring and substituent positions. Infrared (FTIR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline forms, X-ray diffraction (XRD) provides definitive structural confirmation. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with established spectral libraries .

Q. Q3. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Adhere to the Chemical Hygiene Plan for advanced laboratories, including fume hood use, nitrile gloves, and lab coats. Pre-experiment safety exams with 100% proficiency (per institutional standards) are mandatory for personnel . Storage should follow guidelines for moisture-sensitive compounds, using desiccants and inert atmospheres. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols.

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT, molecular dynamics) guide the design of experiments for studying reaction mechanisms involving this compound?

Methodological Answer: Density functional theory (DFT) calculations predict transition states and intermediate stability in azetidine ring formation. Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) model activation energies and stereochemical outcomes. Molecular dynamics simulations assess solvent effects and collision frequencies in heterogeneous reactions. These computational insights narrow experimental parameters, such as solvent choice (polar aprotic vs. protic) and catalyst loading, reducing trial-and-error approaches .

Q. Q5. How should researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts or low yields)?

Methodological Answer: Systematic discrepancy analysis involves:

- Re-examining computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models).

- Using high-sensitivity mass spectrometry (LC-MS/MS) to detect trace byproducts.

- Iterative feedback loops: Experimental results (e.g., NMR/HRMS data) refine computational models, adjusting force fields or basis sets. For example, unaccounted steric hindrance in DFT models may explain low yields, prompting re-optimization of substituent orientations .

Q. Q6. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

Methodological Answer: Membrane-based separations (e.g., nanofiltration) or centrifugal partition chromatography (CPC) are effective for polar, thermally labile compounds. For diastereomeric impurities, chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve enantiomeric resolution. Recrystallization in DMF/water mixtures (gradient cooling) enhances purity, monitored via differential scanning calorimetry (DSC) to assess crystallinity .

Q. Q7. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer: A 2³ factorial design evaluates three variables (e.g., temperature, catalyst concentration, solvent ratio) at two levels. Response surface methodology (RSM) models interactions between variables to maximize yield. For example, varying acetic acid/water ratios and reflux times in a central composite design identifies Pareto-optimal conditions. Statistical validation via ANOVA ensures model robustness .

Q. Q8. What strategies ensure the compound’s stability during long-term storage or under extreme conditions (e.g., high humidity)?

Methodological Answer: Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) monitor degradation via accelerated aging. Lyophilization improves hygroscopic stability, while amber vials with argon overlays prevent photooxidation. Solid-state NMR or powder XRD tracks polymorphic transitions. Degradation products are profiled using LC-QTOF-MS to identify hydrolytic or oxidative pathways .

Q. Q9. How can reactor design principles (e.g., continuous flow vs. batch) improve scalability for synthesizing this compound?

Methodological Answer: Continuous flow reactors enhance heat/mass transfer for exothermic azetidine formations, minimizing side reactions. Computational fluid dynamics (CFD) models predict clogging risks in microreactors. Batch processes benefit from Dean-Stark traps for azeotropic water removal during cyclization. Scaling requires matching Reynolds numbers to maintain turbulence and mixing efficiency .

Q. Q10. What interdisciplinary approaches integrate chemical informatics and machine learning to predict novel applications of this compound?

Methodological Answer: Cheminformatics pipelines (e.g., RDKit, PaDEL) generate molecular descriptors for QSAR models predicting biological activity or material properties. Neural networks trained on reaction databases (Reaxys, SciFinder) propose synthetic pathways for derivatives. Collaborative platforms like ICReDD merge computational, experimental, and data science workflows to accelerate discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.